REACTION_CXSMILES
|
[CH:1]1[C:5]2[C:6]([Cl:10])=[N:7][CH:8]=[N:9][C:4]=2[NH:3][CH:2]=1.[I:11]N1C(=O)CCC1=O>CN(C=O)C>[CH:2]1[NH:3][C:4]2[N:9]=[CH:8][N:7]=[C:6]([Cl:10])[C:5]=2[C:1]=1[I:11]
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Name
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|
Quantity
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10.75 g
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Type
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reactant
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Smiles
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C1=CNC2=C1C(=NC=N2)Cl
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Name
|
|
Quantity
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16.8 g
|
Type
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reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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left at ambient temperature in the darkness over night
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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WASH
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Details
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Organic fraction was washed with 10% Na2SO3 (2×100 ml), brine (150 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
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Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
The yellow residue was crystallized from ethanol
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Name
|
|
Type
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product
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Smiles
|
C1=C(C2=C(N1)N=CN=C2Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |